molecular formula C16H15N3O3 B5450610 1-[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]ethanol

1-[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]ethanol

Cat. No.: B5450610
M. Wt: 297.31 g/mol
InChI Key: NEKZQKXSBLZIRT-UHFFFAOYSA-N
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Description

1-[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]ethanol is an organic compound characterized by the presence of a benzimidazole ring substituted with a 4-nitrobenzyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]ethanol typically involves the reaction of 4-nitrobenzyl chloride with 2-(1H-benzimidazol-2-yl)ethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions, where the ethanol moiety can be replaced by other nucleophiles.

    Hydrogenation: The nitro group can be selectively hydrogenated to form the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as alkoxides or amines, aprotic solvents like DMF or DMSO.

    Hydrogenation: Hydrogen gas, Pd/C catalyst, room temperature.

Major Products:

    Reduction: 1-[1-(4-aminobenzyl)-1H-benzimidazol-2-yl]ethanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism by which 1-[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]ethanol exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole ring can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

    1-[1-(4-aminobenzyl)-1H-benzimidazol-2-yl]ethanol: Similar structure but with an amino group instead of a nitro group.

    1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: 1-[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]ethanol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-[1-[(4-nitrophenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-11(20)16-17-14-4-2-3-5-15(14)18(16)10-12-6-8-13(9-7-12)19(21)22/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKZQKXSBLZIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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